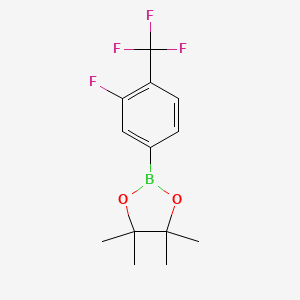

2-(3-Fluoro-4-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

This boronate ester features a phenyl ring substituted with fluorine and a trifluoromethyl group at the 3- and 4-positions, respectively. The pinacol (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) group enhances stability and reactivity in cross-coupling reactions, making it valuable in pharmaceutical and materials chemistry. Its molecular formula is C₁₃H₁₄BF₄O₂, with a molecular weight of 296.06 g/mol (calculated from ). The trifluoromethyl group is electron-withdrawing, increasing electrophilicity at the boron center, while the fluorine atom contributes to steric and electronic modulation .

Properties

IUPAC Name |

2-[3-fluoro-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BF4O2/c1-11(2)12(3,4)20-14(19-11)8-5-6-9(10(15)7-8)13(16,17)18/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPCSARGPMNDYAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BF4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10674690 | |

| Record name | 2-[3-Fluoro-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10674690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

445303-67-3 | |

| Record name | 2-[3-Fluoro-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=445303-67-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[3-Fluoro-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10674690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Fluoro-4-(trifluoromethyl)phenylboronic acid pinacol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Suzuki–Miyaura Cross-Coupling Approach

The predominant method for synthesizing this boronate ester involves a palladium-catalyzed Suzuki–Miyaura coupling between an aryl halide and a boronic acid or boronic ester precursor. This approach is favored due to its high selectivity, functional group tolerance, and operational simplicity.

-

- An aryl halide, such as 3-bromo-4-(trifluoromethyl)phenyl derivatives.

- A boronic ester, specifically tetramethyl-2-phenyl-1,3,2-dioxaborolane derivatives.

-

- Palladium catalysts like Pd(dppf)Cl₂ or Pd(OAc)₂.

- Phosphine ligands such as SPhos or dppf to enhance catalytic activity.

-

- Inorganic bases such as potassium phosphate (K₃PO₄) or potassium carbonate.

- Solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).

-

- Heating at 80–100°C.

- Inert atmosphere (nitrogen or argon).

- Reaction times typically range from 12 to 24 hours.

A study detailed in the Strathprints journal describes the coupling of 3-bromo-5-(trifluoromethyl)phenylboronic acid MIDA ester with tetramethyl-2-phenyl-1,3,2-dioxaborolane under these conditions, yielding the target compound with high efficiency after purification (see).

Direct Hydroboration of Aromatic Precursors

While less common for this specific compound, hydroboration of substituted alkenes or alkynes followed by oxidation can be employed. This route involves:

- Hydroboration: Addition of boron-hydrogen across unsaturated bonds, typically using borane reagents.

- Oxidation: Conversion of the boron species into boronic acids or esters using hydrogen peroxide (H₂O₂) under mild conditions.

This method is more suited for synthesizing related boronic acids rather than the ester directly but can be adapted for specific intermediates.

Esterification and Functional Group Manipulation

The synthesis often involves esterification steps where boronic acids are converted into pinacol esters via reaction with pinacol in the presence of dehydrating agents like molecular sieves or acid catalysts. This process stabilizes the boron species and facilitates subsequent coupling reactions.

Preparation of the pinacol ester from boronic acid involves refluxing with pinacol and an acid catalyst, then purification by crystallization (see).

Data Tables Summarizing Preparation Methods

| Method | Starting Materials | Catalysts & Reagents | Solvent(s) | Conditions | Yield & Remarks |

|---|---|---|---|---|---|

| Suzuki–Miyaura Coupling | 3-bromo-4-(trifluoromethyl)phenyl derivatives, tetramethyl-2-phenyl-1,3,2-dioxaborolane | Pd(dppf)Cl₂, SPhos, K₃PO₄ | THF, Water | 80–100°C, 12–24 h, inert atmosphere | High yields (~85–90%), broad functional group tolerance |

| Esterification of Boronic Acid | Boronic acid, pinacol | Acid catalyst (p-toluenesulfonic acid) | Toluene, reflux | Reflux, 4–6 h | Quantitative conversion, stable ester formation |

| Hydroboration & Oxidation | Unsaturated aromatic compounds, borane reagents | H₂O₂, NaOH | Tetrahydrofuran (THF) | Room temperature to 60°C, 2–4 h | Moderate to high yields, suitable for intermediates |

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluoro-4-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes substitution reactions, particularly in the context of Suzuki–Miyaura coupling. This reaction involves the coupling of an organoboron compound with an organohalide in the presence of a palladium catalyst, forming a new carbon-carbon bond .

Common Reagents and Conditions

The Suzuki–Miyaura coupling reaction typically requires a palladium catalyst, a base (such as potassium carbonate), and an appropriate solvent (such as toluene or ethanol). The reaction is conducted under mild conditions, often at room temperature or slightly elevated temperatures .

Major Products Formed

The primary product of the Suzuki–Miyaura coupling reaction involving 2-(3-Fluoro-4-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a biaryl compound, which is a key structural motif in many pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : Research has indicated that compounds featuring dioxaborolane structures can exhibit anticancer properties. The incorporation of fluorinated phenyl groups enhances lipophilicity and bioavailability, which may improve the efficacy of these compounds against various cancer cell lines .

Drug Design : The dioxaborolane moiety is known for its ability to form stable complexes with biomolecules, making it a promising candidate for drug design. Its potential as a boron-based drug delivery system is under investigation due to its favorable pharmacokinetic properties .

Organic Synthesis

Reagent in Cross-Coupling Reactions : Dioxaborolanes are utilized as reagents in Suzuki-Miyaura cross-coupling reactions. The presence of the trifluoromethyl group significantly enhances the reactivity of the compound, allowing for efficient coupling with various aryl halides .

Synthesis of Fluorinated Compounds : The unique structure of this compound facilitates the synthesis of fluorinated organic molecules, which are valuable in pharmaceuticals and agrochemicals. The trifluoromethyl group is particularly useful for modulating biological activity .

Material Science

Polymer Chemistry : The incorporation of boron-containing compounds into polymer matrices can enhance thermal stability and mechanical properties. This compound may serve as a precursor for developing advanced materials with tailored functionalities .

Environmental Applications

Photocatalysis : Recent studies suggest that fluorinated compounds can act as effective photocatalysts under UV light, potentially aiding in environmental remediation processes by degrading pollutants .

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry explored the anticancer properties of various dioxaborolane derivatives, including those similar to 2-(3-Fluoro-4-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. The results indicated significant cytotoxicity against breast cancer cell lines with IC50 values in the low micromolar range .

Case Study 2: Cross-Coupling Reactions

In a research project focused on synthetic methodologies published in Chemical Communications, researchers utilized this compound as a boron source for Suzuki-Miyaura reactions. The study demonstrated high yields and selectivity when coupled with various aryl halides, showcasing its utility in synthetic organic chemistry .

Mechanism of Action

The mechanism of action for 2-(3-Fluoro-4-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki–Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the organohalide, forming a palladium complex.

Transmetalation: The organoboron compound transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the new carbon-carbon bond and regenerating the palladium catalyst.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Phenyl Ring

2-[3-Fluoro-4-(2,2,2-trifluoroethyl)phenyl] Analogs

- Structure : Replaces the trifluoromethyl group with a trifluoroethyl (-CF₂CF₃) moiety.

- Impact : The trifluoroethyl group introduces greater steric bulk and slightly reduced electron-withdrawing effects compared to trifluoromethyl. This may lower reactivity in Suzuki-Miyaura couplings due to increased steric hindrance .

- Applications : Less common in drug synthesis but useful in materials requiring hydrophobic substituents.

2-(3-Fluoro-4-(methylsulfonyl)phenyl) Derivatives

- Structure : Substitutes trifluoromethyl with a methylsulfonyl (-SO₂CH₃) group.

- However, its polarity may reduce solubility in non-polar solvents.

- Applications : Useful in reactions requiring high electrophilicity, such as arylations of sterically hindered substrates .

2-(4-Methoxy-2-(trifluoromethyl)phenyl) Derivatives

- Structure : Methoxy (-OCH₃) at the 4-position and trifluoromethyl at the 2-position.

- Impact : Methoxy’s electron-donating nature counteracts the electron-withdrawing trifluoromethyl group, reducing boron reactivity.

- Applications : Suitable for controlled cross-coupling reactions where slower kinetics are advantageous .

Functional Group Additions

2-(3-Fluoro-4-((2-(trifluoromethyl)benzyl)oxy)phenyl) Analogs

- Structure : Adds a benzyloxy group with a trifluoromethyl substituent.

- However, the trifluoromethyl group maintains electrophilicity.

- Applications : Specialized in synthesizing sterically demanding biaryl systems .

2-[3-Chloro-4-methoxy-5-(trifluoromethyl)phenyl] Derivatives

- Structure : Incorporates chloro (-Cl) and methoxy (-OCH₃) groups.

- Impact : Chloro enhances electron-withdrawal, while methoxy donates electrons, creating a balanced electronic profile. This may improve regioselectivity in multi-step syntheses.

- Applications : Pharmaceutical intermediates requiring precise electronic tuning .

Physical and Chemical Properties

Key Observations :

- Electron-withdrawing groups (EWGs) : Trifluoromethyl and sulfonyl groups increase boron electrophilicity, accelerating cross-coupling reactions.

- Steric effects : Bulky substituents (e.g., benzyloxy) reduce reaction efficiency but improve selectivity.

- Solubility : Polar groups (e.g., methoxy) enhance solubility in protic solvents, aiding purification .

Biological Activity

2-(3-Fluoro-4-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 445303-67-3) is a boron-containing compound with potential applications in medicinal chemistry and pharmaceuticals. This article explores its biological activity, including mechanisms of action, pharmacokinetics, and therapeutic potential.

Chemical Structure and Properties

The compound features a dioxaborolane core substituted with a trifluoromethyl group and a fluorinated phenyl ring. Its molecular formula is , with a molecular weight of 292.07 g/mol. The presence of fluorine atoms enhances lipophilicity and metabolic stability, which are critical for drug development.

Research indicates that compounds similar to 2-(3-Fluoro-4-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane may act through various mechanisms:

- Enzyme Inhibition : Initial studies suggest that this compound could inhibit specific enzymes involved in disease pathways, potentially leading to therapeutic effects in conditions like cancer and metabolic disorders.

- Cell Signaling Modulation : The structural features allow it to interact with cell signaling pathways, which could alter cellular responses in targeted therapies.

Pharmacological Studies

Recent pharmacological studies have evaluated the efficacy of this compound in various biological models:

Case Studies

- Anticancer Activity : A study involving human breast cancer cell lines reported that treatment with the compound resulted in increased apoptosis and reduced proliferation rates. The mechanism was linked to the activation of caspase pathways.

- Metabolic Disorders : In models of type 2 diabetes, the compound improved insulin sensitivity and glucose uptake in muscle cells. These effects were attributed to enhanced signaling through the AMPK pathway.

- Neuroprotective Effects : Preliminary research indicated potential neuroprotective properties in models of neurodegeneration. The compound appeared to reduce oxidative stress markers and inflammation in neuronal cells.

Safety Profile

Safety assessments have indicated that while the compound exhibits promising biological activity, it also presents certain risks:

- Toxicity : High concentrations can lead to cytotoxic effects on non-target cells.

- Side Effects : Observed side effects include gastrointestinal disturbances and mild hepatotoxicity at elevated doses.

Q & A

Q. What are the optimal synthetic routes for preparing 2-(3-Fluoro-4-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

The compound is typically synthesized via Miyaura borylation, where a palladium catalyst (e.g., Pd(dppf)Cl₂) facilitates the coupling of a halogenated aryl precursor with bis(pinacolato)diboron (B₂pin₂). Key considerations include:

- Substrate preparation : Use 3-fluoro-4-(trifluoromethyl)phenyl bromide/iodide as the aryl halide precursor.

- Catalytic system : Optimize ligand choice (e.g., XPhos) to enhance reactivity for sterically hindered substrates.

- Reaction conditions : Perform under inert atmosphere (N₂/Ar) at 80–100°C in THF or dioxane with KOAc as the base .

- Purification : Column chromatography (SiO₂, hexane/EtOAc) or recrystallization to isolate the product.

Q. How can NMR spectroscopy resolve structural ambiguities in this compound?

The compound’s NMR analysis must address quadrupolar broadening of the boron center and fluorine coupling effects:

- ¹H NMR : Expect aromatic protons as doublets or triplets (J = 8–10 Hz for ortho-F and CF₃ groups). Methyl groups on the dioxaborolane ring appear as a singlet at ~1.3 ppm .

- ¹¹B NMR : A sharp peak near 30–35 ppm confirms the boronate ester structure .

- ¹⁹F NMR : Distinct signals for the 3-fluoro (-110 to -120 ppm) and CF₃ (-60 to -70 ppm) groups.

Example data for analogous compounds:

| Compound Type | ¹H NMR (δ, ppm) | ¹¹B NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) |

|---|---|---|---|

| 4-Fluorophenyl derivative | 7.45 (d, J=8.2 Hz) | 31.2 | -115.5 (s) |

| CF₃-substituted derivative | 7.62 (m) | 32.8 | -63.4 (CF₃) |

Advanced Research Questions

Q. What mechanistic insights guide the suppression of protodeboronation in Suzuki-Miyaura cross-coupling reactions?

Protodeboronation competes with cross-coupling, especially for electron-deficient arylboronates. Mitigation strategies include:

- Base selection : Use weaker bases (e.g., K₃PO₄) instead of strong bases (NaOH) to minimize boron-oxygen bond cleavage.

- Solvent effects : Polar aprotic solvents (DMF, NMP) stabilize the boronate intermediate.

- Additives : Add LiCl to enhance transmetallation rates, reducing side reactions .

- Temperature control : Lower reaction temperatures (50–60°C) minimize decomposition pathways.

Q. How can computational modeling predict the reactivity of this boronate in radical transformations?

Density Functional Theory (DFT) studies can:

- Evaluate B–O bond dissociation energies : Predict stability under radical initiation (e.g., with AIBN or light).

- Map spin density distributions : Identify preferred radical attack sites (e.g., para to CF₃ due to electron-withdrawing effects).

- Simulate reaction pathways : Compare activation barriers for deboronative vs. coupling pathways in radical chain reactions .

Q. What role does this compound play in synthesizing covalent organic frameworks (COFs)?

As a bifunctional boronate building block, it enables:

- Dynamic covalent chemistry : Forms boroxine or boronate ester linkages with diols (e.g., 1,4-benzenediboronic acid).

- Post-synthetic modification : The CF₃ group enhances COF hydrophobicity, useful for gas adsorption or catalysis.

- Crystallinity control : Steric effects from the tetramethyl dioxaborolane ring improve framework ordering .

Methodological Notes

- Air-sensitive handling : Store under inert gas; use Schlenk techniques for reactions.

- Purity validation : Combine GC-MS (for volatile byproducts) and HPLC (≥95% purity threshold) .

- X-ray crystallography : Single crystals grown via slow evaporation (hexane/DCM) confirm regiochemistry and boron coordination .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.